

# Spectroscopic Profile of 1,10-Phenanthroline-5,6-diamine: A Technical Guide

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## Compound of Interest

Compound Name: 1,10-Phenanthroline-5,6-diamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,10-phenanthroline-5,6-diamine**, a key building block in the synthesis of novel therapeutic agents and advanced materials. The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, detail the experimental protocols for data acquisition, and illustrate the synthetic pathway of the title compound.

## Spectroscopic Data

The spectroscopic data presented below has been compiled from publicly available resources, primarily from the electronic supplementary information provided by The Royal Society of Chemistry.[\[1\]](#)

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **1,10-phenanthroline-5,6-diamine** was recorded on a 500 MHz spectrometer using DMSO-d<sub>6</sub> as the solvent.[\[1\]](#) The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.83	dd	2H	H-2, H-9
8.24	dd	2H	H-4, H-7
7.61	dd	2H	H-3, H-8
5.40	s	4H	-NH <sub>2</sub>

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum was acquired at 125 MHz in DMSO-d<sub>6</sub>.[\[1\]](#) The chemical shifts ( $\delta$ ) are reported in ppm.

Chemical Shift (ppm)	Assignment
149.3	C-2, C-9
143.8	C-10a, C-10b
135.0	C-4, C-7
132.1	C-5, C-6
124.9	C-4a, C-6a
123.2	C-3, C-8

## Infrared (IR) Spectroscopy Data

The IR spectrum of **1,10-phenanthroline-5,6-diamine** reveals characteristic vibrational frequencies corresponding to its functional groups.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3340	Strong, Broad	N-H Stretch (Amine)
1610	Medium	C=N Stretch (Phenanthroline)
1580	Medium	C=C Stretch (Aromatic)
1420	Medium	C-N Stretch
815	Strong	C-H Bending (Aromatic)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

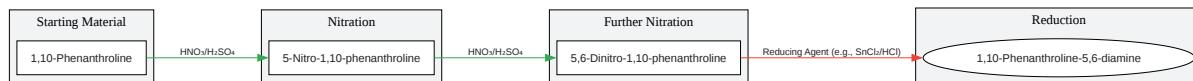
<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 500 MHz and 125 MHz spectrometer, respectively. [1] The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts were referenced to the residual solvent signals. For specific acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, researchers should refer to standard NMR experimental procedures for small organic molecules.

### Infrared (IR) Spectroscopy:

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The solid sample was likely prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum was recorded over a standard range of 4000-400 cm<sup>-1</sup>.

## Synthesis Workflow

The synthesis of **1,10-phenanthroline-5,6-diamine** typically proceeds from 1,10-phenanthroline through a multi-step process involving nitration and subsequent reduction. The logical workflow for this synthesis is depicted below.

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Caption: Synthesis of **1,10-Phenanthroline-5,6-diamine**.

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## References

- 1. rsc.org [rsc.org]
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